molecular formula C8H15P B14492750 3-Methyl-1-(propan-2-yl)-2,5-dihydro-1H-phosphole CAS No. 64243-07-8

3-Methyl-1-(propan-2-yl)-2,5-dihydro-1H-phosphole

Cat. No.: B14492750
CAS No.: 64243-07-8
M. Wt: 142.18 g/mol
InChI Key: CQKLTURCHHOYDF-UHFFFAOYSA-N
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Description

3-Methyl-1-(propan-2-yl)-2,5-dihydro-1H-phosphole is an organophosphorus compound characterized by a phosphole ring, which is a five-membered ring containing one phosphorus atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(propan-2-yl)-2,5-dihydro-1H-phosphole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable phosphine with an alkyne in the presence of a catalyst. The reaction conditions often include elevated temperatures and inert atmospheres to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The choice of catalysts and solvents is optimized to enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(propan-2-yl)-2,5-dihydro-1H-phosphole can undergo various chemical reactions, including:

    Oxidation: The phosphorus atom can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the phosphole ring into different phosphine derivatives.

    Substitution: The compound can participate in substitution reactions where one of its substituents is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce various phosphine derivatives.

Scientific Research Applications

3-Methyl-1-(propan-2-yl)-2,5-dihydro-1H-phosphole has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and delivery systems.

    Industry: It is utilized in the synthesis of advanced materials and as a precursor for other organophosphorus compounds.

Mechanism of Action

The mechanism by which 3-Methyl-1-(propan-2-yl)-2,5-dihydro-1H-phosphole exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phosphorus atom in the compound can form coordination bonds with metal centers, influencing various biochemical pathways. The specific pathways and targets depend on the compound’s structure and the context of its application.

Comparison with Similar Compounds

Similar Compounds

    Phosphole: The parent compound of 3-Methyl-1-(propan-2-yl)-2,5-dihydro-1H-phosphole.

    Phosphine Oxides: Oxidized derivatives of phospholes.

    Phosphine Derivatives: Reduced forms of phospholes.

Uniqueness

This compound is unique due to its specific substituents, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications in catalysis, material science, and medicinal chemistry.

Properties

CAS No.

64243-07-8

Molecular Formula

C8H15P

Molecular Weight

142.18 g/mol

IUPAC Name

3-methyl-1-propan-2-yl-2,5-dihydrophosphole

InChI

InChI=1S/C8H15P/c1-7(2)9-5-4-8(3)6-9/h4,7H,5-6H2,1-3H3

InChI Key

CQKLTURCHHOYDF-UHFFFAOYSA-N

Canonical SMILES

CC1=CCP(C1)C(C)C

Origin of Product

United States

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